molecular formula C20H19NO5S2 B2993908 Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899724-98-2

Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2993908
CAS No.: 899724-98-2
M. Wt: 417.49
InChI Key: HPYBSCYKDMIKLP-UHFFFAOYSA-N
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Description

Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate (molecular formula: C₂₀H₁₉NO₅S₂; molecular weight: 417.5 g/mol) is a sulfamoyl-substituted thiophene derivative characterized by a thiophene core functionalized at position 3 with a 4-ethoxyphenylsulfamoyl group and at position 4 with a phenyl substituent. This compound is cataloged under ID G225-0201 and is available in research quantities (39 mg), indicating its use in exploratory pharmacological or material science studies .

Properties

IUPAC Name

methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S2/c1-3-26-16-11-9-15(10-12-16)21-28(23,24)19-17(14-7-5-4-6-8-14)13-27-18(19)20(22)25-2/h4-13,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYBSCYKDMIKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a novel compound belonging to the thiophene derivative family. Its unique structure, characterized by the presence of a sulfamoyl group and ethoxyphenyl substituents, suggests significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O5S2. The compound features:

  • Thiophene Ring : Known for its electronic properties, contributing to biological activity.
  • Sulfamoyl Group : Often associated with antibacterial properties.
  • Ethoxyphenyl Substituent : Enhances hydrophobic interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfamoyl group can inhibit enzymes crucial for bacterial folic acid synthesis, similar to traditional sulfonamide antibiotics.
  • Receptor Interaction : The thiophene ring and phenyl groups enhance binding affinity to hydrophobic pockets in proteins, influencing their function.

Antimicrobial Activity

Compounds with similar structures have demonstrated notable antimicrobial properties. Preliminary studies suggest that this compound may exhibit:

  • Inhibition of Bacterial Growth : Similar to other sulfonamide derivatives, it may inhibit the growth of various bacterial strains by targeting folic acid synthesis pathways.
CompoundActivityReference
SulfamethoxazoleAntibacterial
ThiacetazoneAntimicrobial
This compoundPotential antimicrobial

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thiophene derivatives have been studied for their ability to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Anticancer Potential : Research on thiophene derivatives indicates that they can induce apoptosis in cancer cells. This compound could similarly affect cell viability in various cancer models.
    • In vitro studies have shown that compounds with similar structures can reduce cell proliferation in breast and lung cancer cell lines.
  • Diabetes Management : Some studies suggest that related compounds improve insulin sensitivity and glucose tolerance in diabetic models, indicating a potential role in metabolic disorders.

Comparison with Similar Compounds

Core Structure Differences

  • Thiophene vs. Benzothiophene : The target compound’s thiophene core is simpler and less aromatic than benzothiophene derivatives (e.g., Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate), which may reduce metabolic stability but improve synthetic accessibility .
  • Methoxycarbonylmethyl: In Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate, this substituent introduces an electron-withdrawing ester moiety, increasing the sulfamoyl group’s acidity (pKa ~1–2) and altering binding interactions in biological systems .

Ester Group Variations

  • Methyl vs. Ethyl Esters : The target’s methyl ester may hydrolyze faster in vivo than ethyl esters (e.g., Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate), affecting its pharmacokinetic profile .

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